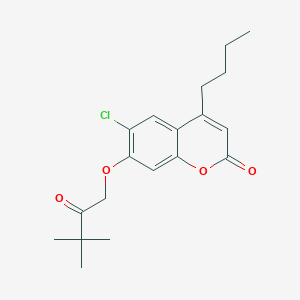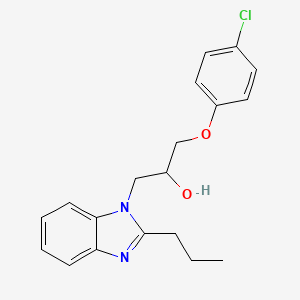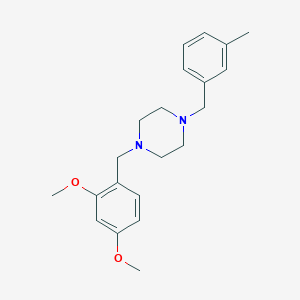![molecular formula C18H29NO7 B4988010 N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4988010.png)
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate is a chemical compound that has been synthesized for its potential use in scientific research. This compound is also known as DMPEA-Oxalate and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用机制
The mechanism of action of DMPEA-Oxalate is not fully understood, but it is believed to act as a selective agonist for the 5-HT2A receptor. This receptor is involved in various physiological processes, including neurotransmission, vascular function, and platelet aggregation. DMPEA-Oxalate has been shown to have a high affinity for this receptor and has been used to study its role in various physiological and pathological conditions.
Biochemical and Physiological Effects:
DMPEA-Oxalate has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its potential therapeutic effects. DMPEA-Oxalate has also been shown to have vasodilatory effects, which may be beneficial in the treatment of cardiovascular diseases. Additionally, DMPEA-Oxalate has been shown to have anti-cancer effects in vitro, although further studies are needed to explore its potential as a cancer therapeutic.
实验室实验的优点和局限性
DMPEA-Oxalate has several advantages as a research tool, including its high affinity for the 5-HT2A receptor and its potential therapeutic effects in various physiological and pathological conditions. However, there are also limitations to its use in lab experiments. For example, DMPEA-Oxalate may have off-target effects that could confound experimental results. Additionally, its potential therapeutic effects may vary depending on the experimental model used.
未来方向
There are several future directions for research on DMPEA-Oxalate. One area of interest is its potential as a therapeutic agent for various diseases, including neurological and cardiovascular diseases. Additionally, further studies are needed to explore its potential as a cancer therapeutic. Another area of interest is the development of more selective agonists for the 5-HT2A receptor, which could provide a more targeted approach for studying its physiological and pathological functions. Finally, the use of DMPEA-Oxalate in combination with other drugs or therapies may also be explored as a potential treatment strategy.
合成方法
The synthesis method for DMPEA-Oxalate involves the reaction of 3,5-dimethylphenol with 2-chloroethyl ethyl ether in the presence of a base, followed by reaction with 3-methoxypropylamine. The resulting product is then treated with oxalic acid to form DMPEA-Oxalate. This synthesis method has been optimized for high yield and purity and has been used in various scientific studies.
科学研究应用
DMPEA-Oxalate has been studied for its potential use as a research tool in various scientific fields. It has been used in studies related to the central nervous system, cardiovascular system, and cancer research. DMPEA-Oxalate has been shown to have potential therapeutic effects in these areas and has been used to study the underlying mechanisms of action.
属性
IUPAC Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO3.C2H2O4/c1-14-11-15(2)13-16(12-14)20-10-9-19-8-6-17-5-4-7-18-3;3-1(4)2(5)6/h11-13,17H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMREFMKKBPDJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOCCNCCCOC)C.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(3,5-dimethylphenoxy)ethoxy]ethyl]-3-methoxypropan-1-amine;oxalic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[2-(4-methoxyphenyl)-2-oxoethoxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4987937.png)

![5-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4987949.png)

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(2-methylbenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4987963.png)

![N-{1-[1-(4-fluoro-2-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B4987975.png)
![2,7-bis(3-methylphenyl)-5,10-di-2-thienyltetrahydropyrrolo[3,4-c]pyrrolo[3',4':4,5]pyrazolo[1,2-a]pyrazole-1,3,6,8(2H,3aH,5H,7H)-tetrone](/img/structure/B4987986.png)


![N-benzyl-5-[(3-fluorobenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B4988023.png)

![3-{[(3,4-dimethoxybenzyl)amino]methylene}-1,3-dihydro-2H-indol-2-one](/img/structure/B4988033.png)
![1-{[1-({6-[(cyclohexylmethyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B4988038.png)